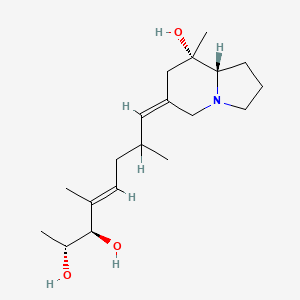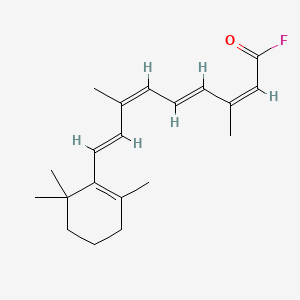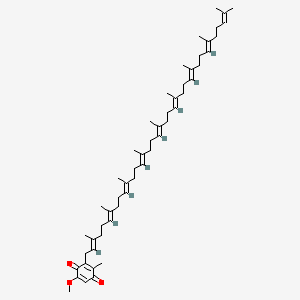
5-Demethoxyubiquinone-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nonaprenyl-3-methyl-6-methoxy-1,4-benzoquinone is a prenylquinone.
Scientific Research Applications
Synthesis and Biosynthetic Pathways
5-Demethoxyubiquinone-9 has been synthesized and studied for its role in the biosynthesis of ubiquinone-9. Trumpower et al. (1974) synthesized radioactive [3H]this compound, an intermediate in ubiquinone-9 biosynthesis, highlighting its importance in the metabolic pathways of microorganisms and mammals (Trumpower et al., 1974). Similarly, Trumpower et al. (1974) demonstrated the total biosynthesis of ubiquinone-9 from p-hydroxy[U-14C]benzoate in rat liver mitochondria, identifying the conversion of this compound to ubiquinone-9 as a key step (Trumpower et al., 1974).
Role in Mitochondrial Function and Development
Levavasseur et al. (2001) explored the necessity of ubiquinone for mouse embryonic development, finding that mutants accumulated demethoxyubiquinone instead of ubiquinone, indicating a significant role in developmental processes (Levavasseur et al., 2001). Stenmark et al. (2001) identified a gene involved in the hydroxylation of 5-demethoxyubiquinone, further emphasizing its importance in ubiquinone biosynthesis and mitochondrial metabolism (Stenmark et al., 2001).
Intracellular Distribution and Enzymatic Processes
Law and Threlfall (1972) investigated the intracellular distribution of 5-demethoxyubiquinone-6 and ubiquinone-6 in fungi, noting its localization mainly in the mitochondria, which has implications for understanding its role in cellular processes (Law & Threlfall, 1972). Latimer et al. (2021) discussed a flavin-dependent monooxygenase catalyzing the hydroxylation of demethoxyubiquinone into ubiquinone in Arabidopsis, highlighting a specific enzymatic process involving 5-demethoxyubiquinone (Latimer et al., 2021).
Properties
CAS No. |
7200-28-4 |
|---|---|
Molecular Formula |
C53H80O3 |
Molecular Weight |
765.2 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C53H80O3/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-50-49(11)51(54)39-52(56-12)53(50)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ |
InChI Key |
XLPIHYMHOSPCOZ-IQSNHBBHSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=CC1=O)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Synonyms |
5-demethoxyubiquinone-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



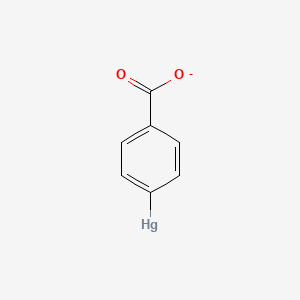

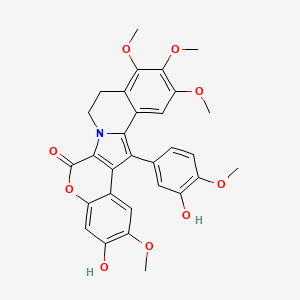
![N-propyl-N-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]propan-1-amine](/img/structure/B1239766.png)

![1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1239768.png)
![3-[(Z)-2-(5-chloro-2-hydroxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1239770.png)
![(1R,3S,5R,6S,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239772.png)
![(E)-(4S,6S)-8-Methyl-6-((S)-3-methyl-2-{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-5-oxo-4-((R)-2-oxo-pyrrolidin-3-ylmethyl)-non-2-enoic acid benzyl ester](/img/structure/B1239777.png)

![2-[(Methylsulfanyl)sulfonyl]ethane-1-sulfonic acid--sodium (1/1)](/img/structure/B1239779.png)
